molecular formula C26H22N2O5S B12148604 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12148604
M. Wt: 474.5 g/mol
InChI Key: QVPVNUALGDOFJH-UHFFFAOYSA-N
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Description

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining benzothiazole, furan, and pyrrolidine moieties, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. A possible synthetic route includes:

    Formation of Benzothiazole Intermediate: Starting with 6-ethyl-1,3-benzothiazole, the intermediate can be synthesized through a cyclization reaction involving 2-aminothiophenol and ethyl bromide under basic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine-2,3-dione core can be constructed via a condensation reaction between an appropriate diketone and an amine.

    Furan Derivative Addition: The hydroxy(5-methylfuran-2-yl)methylidene group can be introduced through a Knoevenagel condensation reaction involving 5-methylfurfural and the pyrrolidine intermediate.

    Final Assembly: The final compound is obtained by coupling the benzothiazole and pyrrolidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group of the furan ring, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole and phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a furanone derivative, while reduction of the carbonyl groups could produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. Its ability to interact with various biological targets might make it a candidate for drug development, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: can be compared to other benzothiazole derivatives, furan-containing compounds, and pyrrolidine-based molecules.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-ethylbenzothiazole share structural similarities and may exhibit comparable chemical reactivity.

    Furan-Containing Compounds: Molecules such as 5-methylfurfural and furfuryl alcohol have similar furan rings and can undergo analogous chemical reactions.

    Pyrrolidine-Based Molecules: Compounds like pyrrolidine-2,3-dione and its derivatives share the core pyrrolidine structure and may have similar biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties: benzothiazole, furan, and pyrrolidine

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O5S/c1-4-15-9-10-18-20(12-15)34-26(27-18)28-22(16-6-5-7-17(13-16)32-3)21(24(30)25(28)31)23(29)19-11-8-14(2)33-19/h5-13,22,30H,4H2,1-3H3

InChI Key

QVPVNUALGDOFJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC(=CC=C5)OC

Origin of Product

United States

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